molecular formula C10H18O3 B1616758 Isoamyl levulinate CAS No. 71172-75-3

Isoamyl levulinate

Cat. No. B1616758
Key on ui cas rn: 71172-75-3
M. Wt: 186.25 g/mol
InChI Key: NYIALINCMIXBSP-UHFFFAOYSA-N
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Patent
US09090550B2

Procedure details

In the third experiment, a mixture of crystalline fructose (10 g) in isoamyl alcohol (40 mL) and concentrated H2SO4 (0.10 mL) was placed in a sealed Teflon-lined reaction vessel inside a high-density rotor for treatment via microwaves in a MicroSYNTH Microwave Labstation. The sample was heated from room temperature to 160° C. in 3.5 min., and kept there for 10 min. using an irradiation power of 1000 Watts. The vessel was cooled. Analysis indicates a 55% molar yield of isoamyl HMF and 16% yield of isoamyl levulinate from fructose.
Name
fructose
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
16%

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]([C@H:5]([C@@H:7]([C@@H:9](CO)[OH:10])O)O)=[O:4].[CH2:13]([OH:18])[CH2:14][CH:15]([CH3:17])[CH3:16]>OS(O)(=O)=O>[C:9]([O:18][CH2:13][CH2:14][CH:15]([CH3:17])[CH3:16])(=[O:10])[CH2:7][CH2:5][C:3]([CH3:2])=[O:4]

Inputs

Step One
Name
fructose
Quantity
10 g
Type
reactant
Smiles
OCC(=O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
40 mL
Type
reactant
Smiles
C(CC(C)C)O
Name
Quantity
0.1 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction vessel inside a high-density rotor for treatment via microwaves in a MicroSYNTH Microwave Labstation
TEMPERATURE
Type
TEMPERATURE
Details
The sample was heated from room temperature to 160° C. in 3.5 min.
Duration
3.5 min
TEMPERATURE
Type
TEMPERATURE
Details
The vessel was cooled

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(CCC(=O)C)(=O)OCCC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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